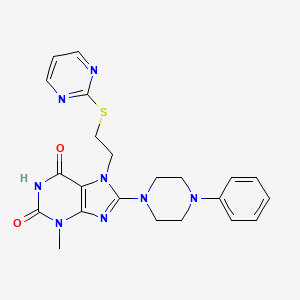

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

描述

This purine-2,6-dione derivative is characterized by a 3-methyl group, a 4-phenylpiperazine substituent at position 8, and a 7-(2-(pyrimidin-2-ylthio)ethyl) side chain. The 4-phenylpiperazine moiety is a well-documented pharmacophore in receptor-targeted therapies, often associated with enhanced binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors). The pyrimidin-2-ylthioethyl group at position 7 introduces a thioether linkage, which may improve metabolic stability compared to oxygen-based analogs.

属性

IUPAC Name |

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8O2S/c1-27-18-17(19(31)26-22(27)32)30(14-15-33-20-23-8-5-9-24-20)21(25-18)29-12-10-28(11-13-29)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,26,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQQSCMBAWOKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-8-(4-phenylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 377068-41-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antiviral, antibacterial, and antifungal activities, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 398.5 g/mol |

| Molecular Formula | C21H30N6O2 |

| CAS Number | 377068-41-2 |

Antiviral Activity

Recent studies have shown that derivatives of piperazine compounds exhibit notable antiviral properties. For instance, research on similar compounds has indicated activity against various viruses including HIV and HSV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular receptors.

- In vitro Studies : The compound was tested against HIV-1 and demonstrated significant antiviral activity. The cytotoxic concentration (CC50) was reported at approximately 92 μM in Vero cells .

- Mechanism of Action : It is hypothesized that the piperazine moiety contributes to the binding affinity for viral receptors, enhancing the compound's efficacy against viral pathogens.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

- Antibacterial Activity : Similar derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the piperazine ring is critical for this activity, suggesting a common mechanism among piperazine derivatives .

- Antifungal Activity : Preliminary tests indicate that certain structural modifications can enhance antifungal potency, making this class of compounds promising candidates for further development.

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine can be influenced by various structural modifications:

- Piperazine Substituents : Variations in the phenyl substituent on the piperazine ring have been correlated with increased antiviral activity.

- Pyrimidine Linkage : The thioether linkage to pyrimidine enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized a series of piperazine derivatives and assessed their biological activities. Compounds with specific substitutions displayed enhanced antiviral properties against HIV .

- Clinical Relevance : The ongoing research into these compounds suggests potential applications in treating viral infections resistant to current therapies.

相似化合物的比较

Structural and Functional Differences

Key structural variations among purine-2,6-dione derivatives lie in substituents at positions 1, 7, and 8, which critically influence bioactivity. Below is a comparative analysis:

Key Observations

Position 8 Modifications: The target compound’s 4-phenylpiperazine group may enhance receptor binding compared to unsubstituted piperazine in the Scheme 33 derivative and the antithrombotic compound . Phenyl substitution is known to increase lipophilicity and modulate interactions with hydrophobic receptor pockets. The antithrombotic activity of the hydrochloride derivative () suggests that even unsubstituted piperazine at position 8 can support GP IIb-IIIa blockade, but the phenyl group in the target compound could further refine selectivity or potency .

Position 7 Side Chain: The pyrimidin-2-ylthioethyl group in the target compound introduces a heteroaromatic thioether, which may improve metabolic stability and solubility compared to the thietan-3-yl group in the antithrombotic analog.

Position 1 Substitution: The antithrombotic compound’s ethyl group at position 1 contrasts with the target compound’s unsubstituted (H) position.

Research Implications and Limitations

- Antithrombotic Potential: The GP IIb-IIIa antagonism demonstrated by the thietan-substituted analog suggests that the target compound’s pyrimidinylthioethyl group warrants evaluation for similar activity. The phenylpiperazine moiety could further enhance platelet receptor affinity.

- Synthetic Feasibility : The Scheme 33 synthesis route provides a template for modifying position 1 and 7 substituents, enabling systematic structure-activity relationship (SAR) studies.

- Knowledge Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparative efficacy, toxicity, and receptor profiling remain speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。